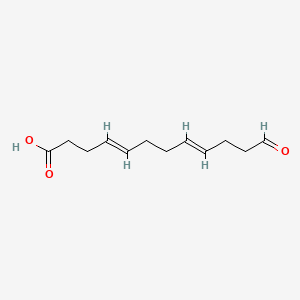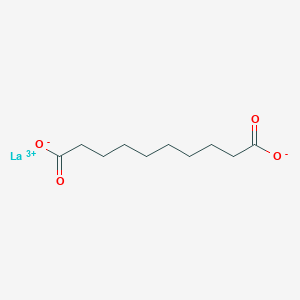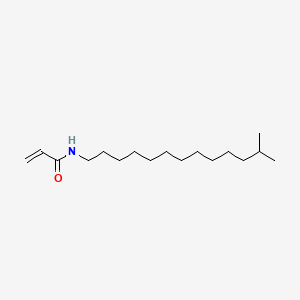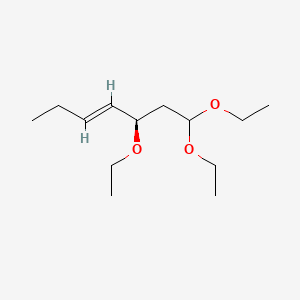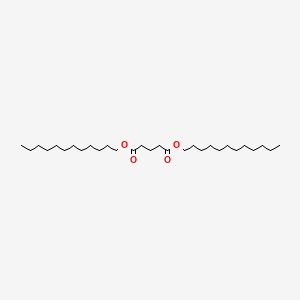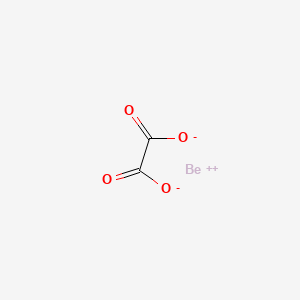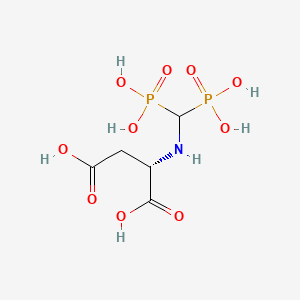
N-(Diphosphonomethyl)-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diphosphonomethyl)-L-aspartic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of L-aspartic acid, where the amino group is substituted with a diphosphonomethyl group. This modification imparts distinct characteristics to the molecule, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Diphosphonomethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with a phosphonomethylating agent. One common method is the reaction of L-aspartic acid with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions: N-(Diphosphonomethyl)-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the diphosphonomethyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The diphosphonomethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(Diphosphonomethyl)-L-aspartic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Industry: It is used in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(Diphosphonomethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The diphosphonomethyl group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to chelate metal ions also contributes to its mechanism of action, affecting processes that depend on metal cofactors.
相似化合物的比较
N-(Phosphonomethyl)-glycine (Glyphosate): A widely used herbicide with a similar phosphonomethyl group.
N-(Phosphonomethyl)-iminodiacetic acid: Another compound with a phosphonomethyl group, used in the synthesis of glyphosate.
Comparison: N-(Diphosphonomethyl)-L-aspartic acid is unique due to the presence of two phosphonomethyl groups, which enhances its ability to interact with multiple molecular targets. This distinguishes it from similar compounds like glyphosate, which has only one phosphonomethyl group. The additional phosphonomethyl group in this compound provides greater versatility in its applications and potential biological effects.
属性
CAS 编号 |
70008-50-3 |
|---|---|
分子式 |
C5H11NO10P2 |
分子量 |
307.09 g/mol |
IUPAC 名称 |
(2S)-2-(diphosphonomethylamino)butanedioic acid |
InChI |
InChI=1S/C5H11NO10P2/c7-3(8)1-2(4(9)10)6-5(17(11,12)13)18(14,15)16/h2,5-6H,1H2,(H,7,8)(H,9,10)(H2,11,12,13)(H2,14,15,16)/t2-/m0/s1 |
InChI 键 |
SHEYGLXRBDREIE-REOHCLBHSA-N |
手性 SMILES |
C([C@@H](C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
规范 SMILES |
C(C(C(=O)O)NC(P(=O)(O)O)P(=O)(O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


